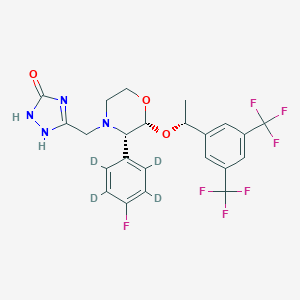

O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

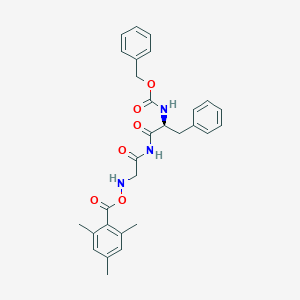

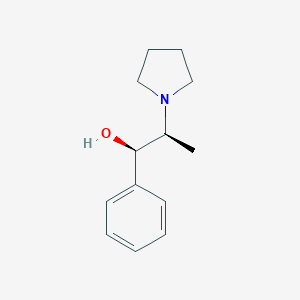

O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate, also known as MG132, is a proteasome inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a small molecule that inhibits the proteolytic activity of the 26S proteasome, leading to the accumulation of ubiquitinated proteins and ultimately causing cell death.

Wirkmechanismus

O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate inhibits the proteolytic activity of the 26S proteasome by binding to the active site of the proteasome. This leads to the accumulation of ubiquitinated proteins, which are normally degraded by the proteasome. The accumulation of these proteins can lead to various cellular responses, including apoptosis, cell cycle arrest, and DNA repair.

Biochemische Und Physiologische Effekte

The inhibition of proteasome activity by O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress the growth of tumors. It has also been shown to have anti-inflammatory effects and to protect against neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate in lab experiments is its ability to selectively inhibit the proteolytic activity of the 26S proteasome. This allows for the study of the specific cellular responses that occur as a result of proteasome inhibition. However, one limitation of using this compound is its potential toxicity to cells, which can lead to non-specific effects.

Zukünftige Richtungen

There are several future directions for the use of O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate in scientific research. One direction is the development of more selective proteasome inhibitors that target specific subunits of the proteasome. Another direction is the study of the effects of proteasome inhibition on specific signaling pathways and cellular processes. Finally, the use of proteasome inhibitors in combination with other therapies, such as chemotherapy or radiation therapy, is an area of active research.

Synthesemethoden

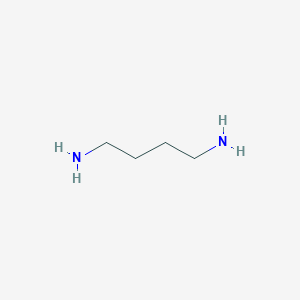

The synthesis of O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate involves several steps. The first step involves the protection of the amino and carboxyl groups of phenylalanine and glycine, respectively. This is followed by the coupling of the two protected amino acids to form the dipeptide. The dipeptide is then deprotected and coupled with the hydroxamic acid to form the final product, O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate.

Wissenschaftliche Forschungsanwendungen

O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate has been extensively used in scientific research due to its ability to inhibit the proteolytic activity of the 26S proteasome. The proteasome is responsible for the degradation of intracellular proteins, including misfolded or damaged proteins, regulatory proteins, and signaling proteins. Inhibition of proteasome activity can lead to the accumulation of these proteins, resulting in various cellular responses, including apoptosis, cell cycle arrest, and DNA repair.

Eigenschaften

CAS-Nummer |

118292-30-1 |

|---|---|

Produktname |

O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate |

Molekularformel |

C29H31N3O6 |

Molekulargewicht |

517.6 g/mol |

IUPAC-Name |

[[2-oxo-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]ethyl]amino] 2,4,6-trimethylbenzoate |

InChI |

InChI=1S/C29H31N3O6/c1-19-14-20(2)26(21(3)15-19)28(35)38-30-17-25(33)32-27(34)24(16-22-10-6-4-7-11-22)31-29(36)37-18-23-12-8-5-9-13-23/h4-15,24,30H,16-18H2,1-3H3,(H,31,36)(H,32,33,34)/t24-/m0/s1 |

InChI-Schlüssel |

OTWGVMUYCYENCE-DEOSSOPVSA-N |

Isomerische SMILES |

CC1=CC(=C(C(=C1)C)C(=O)ONCC(=O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C |

SMILES |

CC1=CC(=C(C(=C1)C)C(=O)ONCC(=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C |

Kanonische SMILES |

CC1=CC(=C(C(=C1)C)C(=O)ONCC(=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C |

Synonyme |

CBZ-Phe-Gly-NH-O-CO-(2,4,6-Me3)Ph CPG hydroxamate TMP O-mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine](/img/structure/B46657.png)

![1,8-Diazabicyclo[5.4.0]undec-7-ene](/img/structure/B46681.png)